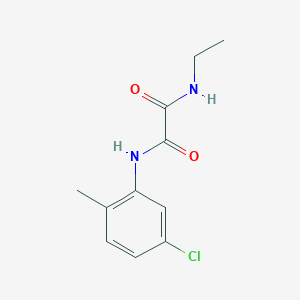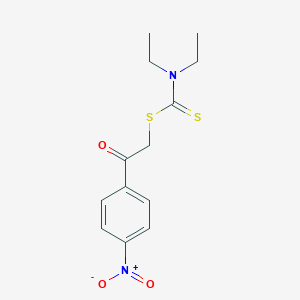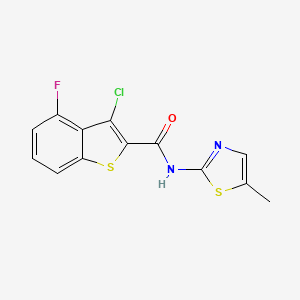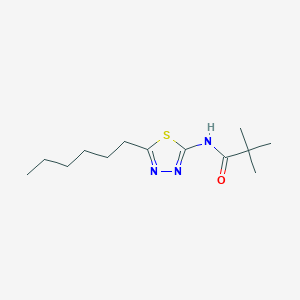
N-(5-chloro-2-methylphenyl)-N'-ethylethanediamide
説明
N-(5-chloro-2-methylphenyl)-N'-ethylethanediamide, also known as acetamiprid, is a neonicotinoid insecticide that is widely used in agriculture to control pests. It was first introduced in Japan in 1995 and has since become a popular insecticide due to its effectiveness and low toxicity to non-target organisms.
作用機序
Acetamiprid is a neonicotinoid insecticide that acts on the nicotinic acetylcholine receptor in the insect's nervous system. It binds to the receptor and causes overstimulation, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
Acetamiprid has low toxicity to mammals and birds but can be toxic to aquatic organisms. It is rapidly metabolized in mammals and excreted in the urine. Acetamiprid has been shown to have no significant effect on the reproductive system, immune system, or endocrine system in mammals.
実験室実験の利点と制限
Acetamiprid is widely used in laboratory experiments due to its effectiveness and low toxicity to non-target organisms. However, it is important to use caution when handling N-(5-chloro-2-methylphenyl)-N'-ethylethanediamide as it can be toxic if ingested or inhaled. It is also important to follow proper disposal procedures to prevent environmental contamination.
将来の方向性
There are several areas of future research for N-(5-chloro-2-methylphenyl)-N'-ethylethanediamide. One area is the development of new formulations that are more effective and have lower toxicity to non-target organisms. Another area is the study of the long-term effects of this compound on the environment and non-target organisms. Finally, there is a need for more research on the resistance mechanisms of insects to this compound and the development of new insecticides to combat resistant pests.
Conclusion:
Acetamiprid is a neonicotinoid insecticide that is widely used in agriculture to control pests. It is effective against a wide range of pests and has low toxicity to non-target organisms. Acetamiprid works by binding to the nicotinic acetylcholine receptor in the insect's nervous system, causing overstimulation and paralysis. There are several areas of future research for this compound, including the development of new formulations, long-term effects on the environment, and resistance mechanisms of insects.
科学的研究の応用
Acetamiprid has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including aphids, whiteflies, thrips, and leafhoppers. Acetamiprid works by binding to the nicotinic acetylcholine receptor in the insect's nervous system, causing overstimulation and paralysis.
特性
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-ethyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-13-10(15)11(16)14-9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAKCNXHQKPQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{5-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4705371.png)
![1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4705380.png)

![2-[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4705408.png)
![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4705410.png)


![3-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4705438.png)

![N-(4-isopropylphenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4705450.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4705453.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B4705459.png)
![N-(4-bromophenyl)-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4705465.png)
![(3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B4705471.png)